N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3S/c1-8(2)19-13-20-11(14(16,17)18)7-12(21-13)22-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUNRKCKJLLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenylsulfanyl and trifluoromethyl groups. The final step involves the attachment of the isopropylamine group.
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of Bromophenylsulfanyl Group: The bromophenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a bromophenylthiol and a suitable leaving group on the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Attachment of Isopropylamine Group: The final step involves the reaction of the intermediate compound with isopropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to its electron-withdrawing nature.
Key Example :
In pyrimidines with bromophenyl substituents, Suzuki coupling with arylboronic acids under palladium catalysis yields biaryl derivatives. Reaction yields depend on steric and electronic effects of substituents .
Oxidation of the Sulfanyl (Thioether) Group
The sulfanyl group (–S–) can undergo oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | RT, CH₂Cl₂ | Sulfoxide | Moderate | |
| H₂O₂/AcOH | Reflux | Sulfone | High |
Mechanistic Insight :
The electron-deficient pyrimidine ring stabilizes the sulfoxide/sulfone intermediates. Over-oxidation to sulfone is common with strong oxidants .
Functionalization of the Trifluoromethyl Group
The –CF₃ group is typically inert under mild conditions but can participate in radical or electrophilic reactions.
Limitation :
The trifluoromethyl group’s stability restricts direct modifications, making it a common inert substituent in medicinal chemistry .
Amine Functional Group Reactions
The N-isopropylamine group undergoes typical secondary amine reactions, such as alkylation, acylation, or salt formation.
| Reaction Type | Reagents | Products | Applications | Citations |
|---|---|---|---|---|
| Acylation | Acetyl chloride, base | Acetamide derivative | Improves solubility | |
| Alkylation | Alkyl halides, base | Quaternary ammonium salts | Enhances bioavailability |
Example :
Treatment with acetyl chloride in dichloromethane yields N-acetyl-N-isopropylamine derivatives, which are often used to modulate pharmacokinetic properties .
Pyrimidine Ring Modifications
The pyrimidine core can undergo electrophilic substitution or ring-opening reactions under extreme conditions.
| Reaction Type | Conditions | Products | Notes | Citations |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitropyrimidine | Occurs at electron-deficient positions | |
| Ring-Opening | Strong acid/base | Fragmented amines/thiols | Non-synthetic utility |
Note :
Electrophilic substitution is rare due to the electron-withdrawing –CF₃ and sulfanyl groups .
Synthetic Pathways for Analogues
The parent compound is likely synthesized via:
-
Pyrimidine Ring Formation : Cyclocondensation of thiourea with α,β-unsaturated ketones or aldehydes .
-
Sulfanyl Group Introduction : Thiol-displacement of halogen or via Michael addition .
-
Amine Functionalization : Nucleophilic substitution of chloropyrimidine with isopropylamine .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with a bromophenyl group and a trifluoromethyl moiety. The molecular formula is , and its molecular weight is approximately 318.09 g/mol . Understanding these properties is crucial for predicting the compound's behavior in biological systems.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. Studies have demonstrated that the introduction of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in oncology .
-
Antimicrobial Properties :
- The presence of the bromophenyl and sulfanyl groups suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit inhibitory effects against gram-positive and gram-negative bacteria, as well as certain fungi. This opens avenues for developing new antibiotics or antifungal agents derived from this compound .
-
Neurological Applications :
- Preliminary studies suggest that pyrimidine derivatives may influence neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could lead to applications in treating neurological disorders such as depression or schizophrenia, where neurotransmitter balance is crucial for therapeutic efficacy .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | HeLa Cells | Study 1 |
| Compound B | Antimicrobial | E. coli | Study 2 |
| Compound C | Neurological | SH-SY5Y Cells | Study 3 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of a related pyrimidine derivative in inhibiting the proliferation of breast cancer cells (MCF-7). Results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Testing :
- Neuropharmacological Assessment :
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its interaction with specific molecular targets. The bromophenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isopropylamine group can participate in hydrogen bonding or ionic interactions with biological molecules.
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine derivatives with diverse substituents influencing physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Substituent Variations at the 4-Position of Pyrimidine
| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|---|
| N-[4-[(4-Bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine | 4-Bromophenylsulfanyl | C₁₄H₁₃BrF₃N₃S | 392.25 | 339011-52-8 | Reference compound |
| N-[4-(2,4-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine | 2,4-Dichlorophenoxy | C₁₄H₁₂Cl₂F₃N₃O | 366.17 | 339011-46-0 | Phenoxy vs. sulfanyl; Cl vs. Br |
| N-[4-[(4-Bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine | 4-Bromophenylsulfanyl | C₁₃H₁₁BrF₃N₃S | 378.21 | Not provided | Ethylamine vs. isopropylamine |
| 2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide | 4-Methoxyphenylsulfanyl-acetamide | C₁₉H₁₆F₃N₅O₃S | 463.42 | 505049-13-8 | Methoxyphenyl + acetamide vs. bromophenyl |
Key Observations :
- Phenoxy vs. Sulfanyl Groups: The dichlorophenoxy analog (CAS 339011-46-0) replaces the sulfanyl group with a phenoxy linker, reducing molecular weight (366.17 vs. 392.25) and altering electronic properties. Phenoxy groups may enhance oxidative stability but reduce nucleophilicity compared to sulfanyl .
- Amine Substituents : The ethylamine analog () has a lower molecular weight (378.21 vs. 392.25) due to the shorter alkyl chain, which may affect solubility and metabolic stability .
Pharmacokinetic and Bioactivity Insights
- Half-Life and Blood Concentration : A derivative from , featuring a bromophenyl-ethoxy-pyrimidine structure, demonstrates prolonged half-life and enhanced blood concentration due to optimized substituents. This suggests that bulky groups (e.g., isopropyl in the target compound) may similarly improve pharmacokinetics by reducing metabolic clearance .
- Trifluoromethyl Role : The trifluoromethyl group, common across all compared compounds, enhances electronegativity and membrane permeability, critical for bioavailability .
Electronic and Steric Effects
- Electron-Withdrawing Groups: The trifluoromethyl group stabilizes the pyrimidine ring via electron withdrawal, while bromophenylsulfanyl introduces moderate electron-deficient character.
- Steric Hindrance : The isopropyl group in the target compound introduces greater steric bulk than ethyl or methyl amines, possibly affecting binding pocket accessibility in biological targets .
Biological Activity
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a bromophenyl group, and an isopropylamine moiety. Its molecular formula is with a molecular weight of approximately 329.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiosemicarbazides have shown increased antibacterial activity attributed to their structural features. The electron density around the sulfur atom plays a crucial role in enhancing this activity .
Table 1: Antimicrobial Activity Comparison
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate | Current Study |
| 4-(4-bromophenyl)-thiosemicarbazide | High | PubMed |
| 4-(4-bromophenyl)-N-(2-furanylmethylideneamino) | Moderate | ChEBI |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on thiosemicarbazide derivatives demonstrate their ability to inhibit tumor growth in vitro and in vivo models .
Case Study: In Vitro Anticancer Activity
A recent study evaluated the efficacy of various brominated pyrimidine derivatives against human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in microbial and cancer cells.
Q & A
Q. What are the optimal synthetic routes for N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine, and how can yield be maximized?
- Methodological Answer : A multi-step synthesis approach is recommended. For example:
- Step 1 : Condensation of 4-bromothiophenol with a trifluoromethyl-substituted pyrimidine precursor under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).
- Step 2 : Introduction of the isopropylamine group via Buchwald–Hartwig amination with Pd(OAc)₂/XPhos as a catalyst system .
- Yield Optimization : Use sodium borohydride (NaBH₄) in methanol for selective reductions, achieving yields >85% (as demonstrated for structurally analogous pyrimidines) .
Table 1 : Representative reaction conditions and yields for analogous intermediates:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 75–80 | |
| 2 | Pd(OAc)₂/XPhos, dioxane | 70–75 |
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- Methodological Answer :
- X-ray crystallography is critical for resolving dihedral angles between the pyrimidine core and substituents (e.g., 4-bromophenyl and trifluoromethyl groups). For analogous compounds, dihedral angles of 12–86° between aromatic rings and pyrimidine planes have been observed, influencing molecular packing .
- Hydrogen Bonding Analysis : Use single-crystal diffraction to identify weak C–H⋯O/N interactions, which stabilize crystal structures. For example, intramolecular N–H⋯N bonds in pyrimidines form six-membered rings .
- Spectroscopy : Confirm functional groups via ¹⁹F NMR (for CF₃) and HRMS for molecular ion validation.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-rich sulfur may participate in π–π stacking or hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases or enzymes with hydrophobic binding pockets). The trifluoromethyl group’s lipophilicity (LogP ≈ 3.4 for similar compounds) enhances membrane permeability .
- Docking Studies : Use AutoDock Vina to predict binding modes, leveraging structural data from crystallography .
Q. What strategies resolve contradictions in biological activity data for structurally related pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace bromophenyl with fluorophenyl) and compare bioactivity. For instance, 4-fluorophenyl analogs show higher antimicrobial activity than chlorophenyl derivatives due to improved electronegativity .
- Data Normalization : Account for assay variability by standardizing protocols (e.g., MIC values in antimicrobial testing).
- Meta-Analysis : Cross-reference published data on pyrimidines with similar substitution patterns. For example, conflicting solubility data may arise from polymorphic forms, resolved via PXRD .
Q. How can the compound’s metabolic stability and toxicity be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The trifluoromethyl group may reduce oxidative metabolism .
- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms using fluorogenic substrates.
- In Silico Tools : Use ADMET Predictor™ to estimate hepatotoxicity and plasma protein binding.
Key Notes for Experimental Design
- Contradictions in Data : Address discrepancies in LogP or solubility by validating purity via HPLC (>95%) and controlling crystallinity .
- Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues .
- Biological Relevance : Prioritize assays aligned with the compound’s hypothesized targets (e.g., kinase inhibition for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
